molecular formula C13H16N4OS B5714560 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 5312-09-4

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B5714560
CAS No.: 5312-09-4
M. Wt: 276.36 g/mol
InChI Key: LJGWETDGBARWDK-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea stands out due to its unique combination of a thiadiazole ring and a phenylurea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGWETDGBARWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359160
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-09-4
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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